molecular formula C20H19N3O3 B2768043 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide CAS No. 1207047-27-5

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide

Cat. No. B2768043
CAS RN: 1207047-27-5
M. Wt: 349.39
InChI Key: WPNCFIJJBYHRRP-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MPPA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

Kinase Inhibition

Research has shown that compounds with structural similarities to N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide can act as selective inhibitors of the Met kinase superfamily. These inhibitors have been designed to improve enzyme potency and selectivity through careful modification of their structure, leading to improved aqueous solubility and kinase selectivity. Notably, one such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting its potential for therapeutic applications in cancer treatment (Schroeder et al., 2009).

Anticancer Activity

Another area of application for compounds related to this compound is in the development of novel anticancer agents. For example, novel 4-phenoxypyridine derivatives have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These compounds showed moderate to good antitumor activities, with the most promising compound exhibiting remarkable cytotoxicity against A549, H460, and HT-29 cell lines. Preliminary structure-activity relationship (SAR) studies indicate the importance of specific structural features for enhancing antitumor activities (Liu et al., 2020).

Pharmaceutical Applications

Further research into similar compounds has led to the synthesis of functionalized amino acid derivatives with potential as new pharmacophores for designing anticancer agents. These compounds have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, with some showing interesting cytotoxicity in ovarian and oral cancers. This research suggests that these compounds could be useful in designing new anti-cancer agents (Kumar et al., 2009).

Antiinflammatory Activity

Another study synthesized analogs of Ibuprofen, demonstrating potent antiinflammatory activity through the carrageenan-induced rat paw oedema method. Compounds synthesized showed significant antiinflammatory activity, suggesting potential applications in designing new antiinflammatory drugs (Rajasekaran et al., 1999).

properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-8-13-19(23-22-14)26-18-11-9-16(10-12-18)21-20(24)15(2)25-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNCFIJJBYHRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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